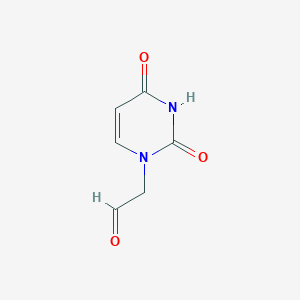
1(2h)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde includes a pyrimidine ring with two oxo groups at positions 2 and 4, and an acetaldehyde group attached to the nitrogen at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can be achieved through various methods. One common approach is the Biginelli reaction, which involves the acid-catalyzed one-pot condensation of an aldehyde, a β-ketoester, and urea. This reaction typically requires refluxing in ethanol and can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. The use of task-specific ionic liquids (TSILs) as catalysts has been explored to improve the efficiency and environmental friendliness of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid.
Reduction: 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethanol.
Substitution: Various substituted dihydropyrimidinones depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can be compared with other dihydropyrimidinones such as:
3,4-Dihydropyrimidin-2(1H)-one: Similar structure but lacks the acetaldehyde group.
2-Thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde: Contains a thioxo group instead of an oxo group at position 2.
The uniqueness of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
3055-23-0 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-(2,4-dioxopyrimidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H6N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,4H,3H2,(H,7,10,11) |
Clé InChI |
IQLBKCJGVIQTLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)

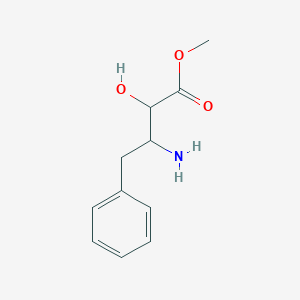
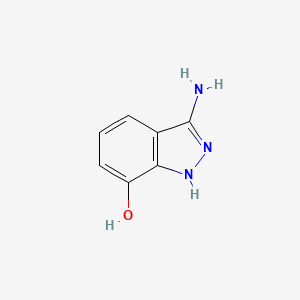


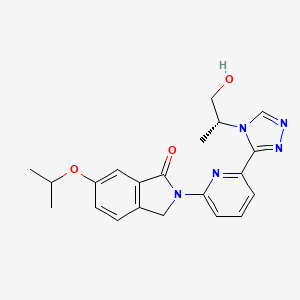

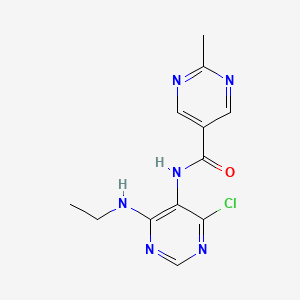
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)



